

Solubility Profile of 1-(Dimethoxymethyl)-4-methoxybenzene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(Dimethoxymethyl)-4-methoxybenzene

Cat. No.: B1265740

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of **1-(Dimethoxymethyl)-4-methoxybenzene** (also known as anisaldehyde dimethyl acetal), a versatile compound frequently utilized as a protecting group for carbonyls in organic synthesis. An understanding of its solubility is critical for reaction optimization, purification, and formulation development. This document summarizes the available solubility data, outlines a standard experimental protocol for solubility determination, and presents a logical workflow for these procedures.

Introduction

1-(Dimethoxymethyl)-4-methoxybenzene (CAS No. 2186-92-7) is a key intermediate in the synthesis of complex organic molecules. Its utility is significantly influenced by its behavior in various solvent systems. The molecule's structure, featuring a moderately polar acetal functional group and a nonpolar aromatic ring, results in a broad solubility profile in common organic solvents. This guide aims to consolidate the existing knowledge on its solubility and provide practical methodologies for its determination.

Physicochemical Properties

Property	Value
IUPAC Name	1-(dimethoxymethyl)-4-methoxybenzene
Synonyms	Anisaldehyde dimethyl acetal, 4-Methoxybenzaldehyde dimethyl acetal
CAS Number	2186-92-7
Molecular Formula	C ₁₀ H ₁₄ O ₃
Molecular Weight	182.22 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	253 °C
Density	1.07 g/mL at 20 °C

Solubility Data

Quantitative solubility data for **1-(Dimethoxymethyl)-4-methoxybenzene** is not extensively reported in peer-reviewed literature in terms of specific concentrations. However, technical data sheets and chemical supplier information consistently describe its miscibility with a range of common organic solvents. The term "miscible" indicates that the solute and solvent will mix in all proportions to form a homogeneous solution.

The following table summarizes the available qualitative and quantitative solubility information.

Solvent	Solvent Type	Solubility	Reference
Methanol	Polar Protic	Miscible	[1]
Ethanol	Polar Protic	Miscible	[1] [2]
Dioxane	Polar Aprotic	Good Solubility	[1]
Tetrahydrofuran (THF)	Polar Aprotic	Good Solubility	[1]
Diethyl Ether	Nonpolar	Soluble	
Water	Polar Protic	Slightly Miscible / Insoluble	[1] [2]

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a liquid compound like **1-(Dimethoxymethyl)-4-methoxybenzene** in an organic solvent. This method is based on the isothermal shake-flask method, a reliable technique for generating thermodynamic solubility data.

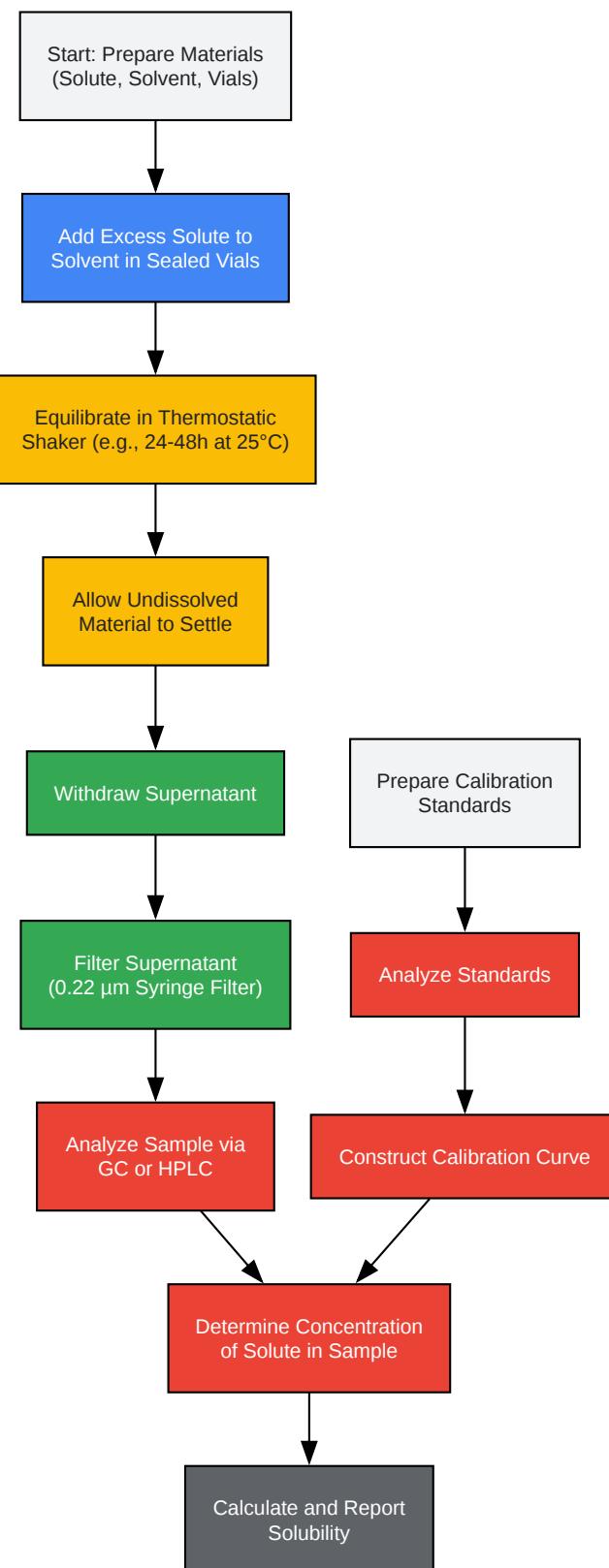
Objective: To quantitatively determine the solubility of **1-(Dimethoxymethyl)-4-methoxybenzene** in a given organic solvent at a specified temperature.

Materials:

- **1-(Dimethoxymethyl)-4-methoxybenzene** ($\geq 98\%$ purity)
- Selected organic solvent (analytical grade)
- Scintillation vials or sealed glass test tubes
- Thermostatically controlled shaker or water bath
- Analytical balance
- Pipettes and syringes

- Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a UV detector
- Syringe filters (0.22 µm, solvent-compatible)

Procedure:


- Preparation of Saturated Solutions:
 - Add an excess amount of **1-(Dimethoxymethyl)-4-methoxybenzene** to a series of scintillation vials.
 - To each vial, add a known volume of the selected organic solvent.
 - Seal the vials to prevent solvent evaporation.
 - Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
 - Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed in the shaker at the same temperature for at least 2 hours to allow undissolved material to settle.
 - Carefully withdraw a known volume of the supernatant using a pipette or syringe.
 - Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved micro-particles.
 - Record the weight of the filtered solution.
- Analysis:
 - Prepare a series of calibration standards of **1-(Dimethoxymethyl)-4-methoxybenzene** in the chosen solvent at known concentrations.

- Analyze the calibration standards and the filtered sample solution using a validated GC-FID or HPLC-UV method.
- Construct a calibration curve by plotting the instrument response versus the concentration of the standards.
- Determine the concentration of **1-(Dimethoxymethyl)-4-methoxybenzene** in the filtered sample by interpolating its instrument response on the calibration curve.

- Data Calculation:
 - The solubility can be expressed in various units, such as g/100 mL or mol/L, based on the concentration determined from the analysis.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of **1-(Dimethoxymethyl)-4-methoxybenzene**.

[Click to download full resolution via product page](#)

Caption: Workflow for Solubility Determination.

Conclusion

1-(Dimethoxymethyl)-4-methoxybenzene exhibits high solubility in a wide range of common organic solvents, particularly polar protic and aprotic solvents, and is largely immiscible with water. This broad solubility profile makes it a highly adaptable reagent in organic synthesis. For applications requiring precise solubility data, the provided experimental protocol offers a robust framework for its determination. This guide serves as a foundational resource for researchers and professionals working with this compound, enabling more informed decisions in experimental design and process development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 1-(Dimethoxymethyl)-4-methoxybenzene | 2186-92-7 [smolecule.com]
- 2. fishersci.de [fishersci.de]
- To cite this document: BenchChem. [Solubility Profile of 1-(Dimethoxymethyl)-4-methoxybenzene in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1265740#solubility-of-1-dimethoxymethyl-4-methoxybenzene-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com